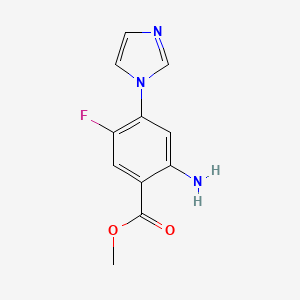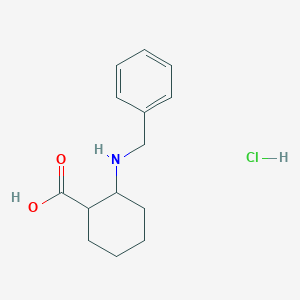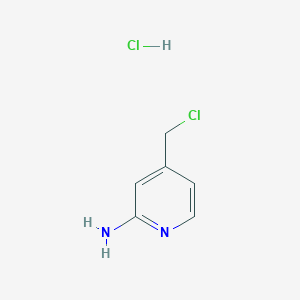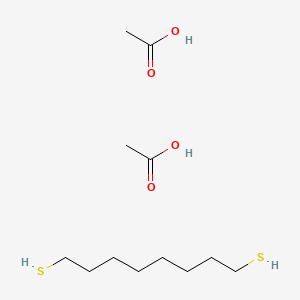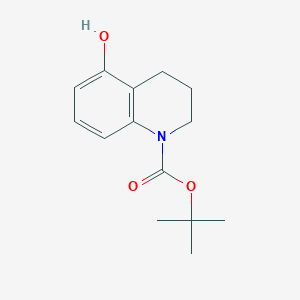
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBHQ, and it is a synthetic antioxidant that is widely used in the food industry to prevent spoilage and extend the shelf life of food products. However, TBHQ has also been studied extensively for its potential use in scientific research, particularly in the field of medicine.
Scientific Research Applications
Antimicrobial Activity
Dihydroquinoline derivatives have been shown to exhibit high antimicrobial activity against various microbial infections . This suggests that “Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate” could potentially be used in research focused on developing new antimicrobial agents.
Developmental Toxicity Studies
Derivatives of dihydroquinoline, such as TMQ (Trimethylquinoline), have been used as ligands in studies related to developmental toxicity risk . The compound may serve a similar purpose in toxicological research.
Cardioprotective Research
Some dihydroquinoline derivatives have been investigated for their cardioprotective properties . The compound could be explored for its potential benefits in cardiovascular health.
Synthetic Chemistry
Quinolines and their derivatives are synthesized from various starting materials, and their reaction mechanisms are of interest in synthetic chemistry research . The compound could be used as a starting material or intermediate in synthetic routes.
Medicinal Chemistry
Quinoline compounds interact with diverse biological targets like proteins, receptors, and enzymes . Research into the medicinal chemistry of “Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate” could lead to novel medication candidates.
Biological Target Interaction Studies
Due to their ability to interact with various biological targets, dihydroquinoline derivatives are valuable in studies aiming to understand these interactions . The compound could be used in research to map out these interactions and their implications.
properties
IUPAC Name |
tert-butyl 5-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8,16H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSVBPWPSPPZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700591 | |
| Record name | tert-Butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
497068-73-2 | |
| Record name | tert-Butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dichloro-4,5-dihydro[1,1'-biphenyl]-2,2'-diol](/img/structure/B1505013.png)
![N-[4-[3-(dimethylamino)-2-methylpropanoyl]phenyl]acetamide](/img/structure/B1505015.png)
